2-methanesulfonyl-6-methylaniline
Description
2-Methanesulfonyl-6-methylaniline is a substituted aniline derivative featuring a methanesulfonyl (-SO₂CH₃) group at the ortho (2nd) position and a methyl (-CH₃) group at the para (6th) position on the benzene ring. This compound is a key building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electron-withdrawing sulfonyl group, which enhances reactivity in nucleophilic substitution and coupling reactions . Its molecular formula is C₈H₁₁NO₂S, with a molecular weight of 185.24 g/mol. The sulfonyl group contributes to its polar nature, influencing solubility in polar solvents and stability under acidic or oxidative conditions.
Properties
CAS No. |
1540131-63-2 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-6-methylaniline typically involves the following steps:
Nitration: : Aniline is nitrated to produce nitroaniline.
Reduction: : The nitro group in nitroaniline is reduced to an amino group, forming aniline.
Methylation: : The aniline undergoes methylation to introduce a methyl group at the sixth position.
Sulfonylation: : The resulting compound is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-6-methylaniline can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The methanesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Reducing agents such as iron, hydrogen, and sodium borohydride are used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: : Nitrosoaniline, nitroaniline, and azo compounds.
Reduction: : Aniline derivatives.
Substitution: : Sulfonylated derivatives.
Scientific Research Applications
2-methanesulfonyl-6-methylaniline is used in various scientific research applications, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: : It is used in the study of enzyme inhibition and receptor binding assays.
Industry: : It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-methanesulfonyl-6-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between 2-methanesulfonyl-6-methylaniline and structurally related aniline derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The sulfonyl group in this compound strongly withdraws electrons, activating the aromatic ring for electrophilic substitution at meta/para positions. In contrast, the ethyl group in 2-ethyl-6-methylaniline donates electrons, making the compound less reactive toward electrophiles .
- Fluorine in 2-(difluoromethylsulfonyl)-6-fluoroaniline enhances thermal stability and metabolic resistance, making it valuable in drug design .
- Polarity and Solubility: Sulfonyl-containing compounds (e.g., this compound) exhibit higher polarity and solubility in polar solvents (e.g., DMSO, methanol) compared to thioether analogs like 2-chloro-6-[(methylsulfanyl)methyl]aniline, which are more soluble in nonpolar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
